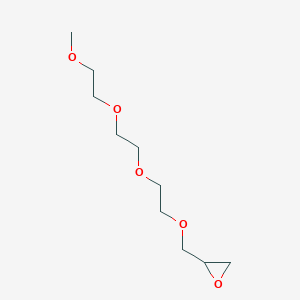

2-((2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)methyl)oxirane

Description

2-((2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)methyl)oxirane (CAS: 73692-54-3), often abbreviated as ME2MO in specialized literature, is a functional epoxide monomer characterized by a branched oligo(ethylene glycol) (OEG) side chain. Its molecular formula is C₁₂H₂₂O₆, with a molecular weight of 262.30 g/mol . ME2MO is primarily utilized in the synthesis of degradable, thermoresponsive alternating copolymers when combined with anhydrides like succinic anhydride (SA). These copolymers exhibit tunable lower critical solution temperatures (LCSTs) between 18–50°C, making them valuable in biomedical applications such as drug delivery and tissue engineering .

The compound’s structure features a central oxirane (epoxide) ring attached to a methoxy-terminated tetraethylene glycol chain, which enhances hydrophilicity and water solubility compared to simpler epoxides. ME2MO’s synthesis involves sequential ethoxylation and epoxidation steps, typically purified via vacuum distillation over calcium hydride .

Properties

IUPAC Name |

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxymethyl]oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O5/c1-11-2-3-12-4-5-13-6-7-14-8-10-9-15-10/h10H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTRJEXEEWVQHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCC1CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)methyl)oxirane typically involves the reaction of diethylene glycol monomethyl ether with epichlorohydrin under basic conditions . The reaction proceeds through the formation of an intermediate glycidyl ether, which is then further reacted to form the final oxirane compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

2-((2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)methyl)oxirane undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols.

Reduction: The compound can be reduced to form alcohols.

Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used under basic or acidic conditions.

Major Products Formed

Diols: Formed through oxidation.

Alcohols: Formed through reduction.

Substituted derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

2-((2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)methyl)oxirane has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex molecules and polymers.

Biology: Employed in the modification of biomolecules and the development of biocompatible materials.

Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals, surfactants, and as a stabilizer for nanoparticles

Mechanism of Action

The mechanism of action of 2-((2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)methyl)oxirane involves its ability to react with various nucleophiles due to the presence of the reactive oxirane ring. This reactivity allows it to form covalent bonds with different molecular targets, leading to the formation of stable products. The pathways involved include nucleophilic attack on the oxirane ring, resulting in ring-opening and subsequent formation of new chemical bonds .

Comparison with Similar Compounds

2-((2-Methoxyethoxy)methyl)oxirane (MEMO)

- Structure : Contains one EG unit (shorter chain: methoxyethoxy group).

- Molecular Weight : 174.19 g/mol (vs. ME2MO’s 262.30 g/mol).

- Copolymerization : MEMO copolymerizes with SA to form polyesters with LCST ~18°C , significantly lower than ME2MO-based copolymers. This is attributed to reduced hydrophilicity due to fewer EG units .

- Applications: Limited thermoresponsive range restricts its utility in biomedical contexts compared to ME2MO.

Ethylene Glycol Diglycidyl Ether (EGDGE)

- Structure : Two epoxide groups linked by an ethylene glycol spacer (C₈H₁₄O₄).

2-Ethyl-2-methyloxirane

- Structure : Simple alkyl-substituted epoxide (C₅H₁₀O).

- Properties: Hydrophobic, with applications in industrial solvents and surfactants. No thermoresponsive behavior .

Comparative Data Table

Research Findings

Reactivity and Polymer Performance

- ME2MO demonstrates quantitatively controlled LCST when copolymerized with SA, enabling precise tuning for body-temperature applications (e.g., 37°C). MEMO, with fewer EG units, cannot achieve this precision .

- ME2MO-based copolymers degrade hydrolytically within 14–28 days under physiological conditions, a critical advantage over non-degradable epoxides like EGDGE .

Biological Activity

2-((2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)methyl)oxirane, commonly known as an oxirane derivative, is a compound characterized by its unique structural features, including an epoxide ring and multiple ether linkages. Its molecular formula is with a molecular weight of 220.26 g/mol. This compound has garnered attention due to its potential applications in various fields, including organic synthesis, biochemistry, and medicinal chemistry.

The synthesis of this compound typically involves the reaction of diethylene glycol monomethyl ether with epichlorohydrin under basic conditions using sodium hydroxide. The reaction conditions are optimized for higher yields and purity in industrial settings.

Key Reactions

- Oxidation : The oxirane ring can be opened through oxidation reactions, resulting in the formation of diols.

- Reduction : Reduction reactions can convert the oxirane ring into alcohols.

- Substitution : Nucleophilic substitution can occur at the oxirane ring, yielding various substituted products.

Biological Activity

The biological activity of this compound has been explored in various studies. Its applications range from being a building block in organic synthesis to potential roles in drug delivery systems.

Toxicological Studies

Toxicological assessments have indicated that this compound exhibits low acute toxicity. For instance, oral and dermal LD50 values in rats and rabbits were found to be 11,800 mg/kg and 7,400 mg/kg, respectively. In a 90-day oral study, systemic effects were observed at high doses, with a NOAEL (No Observed Adverse Effect Level) determined at 400 mg/kg/day .

| Study Type | Dose (mg/kg/day) | Effects Observed | NOAEL |

|---|---|---|---|

| Oral Toxicity | 1,200 | Hepatocellular hypertrophy | 400 |

| Dermal Toxicity | 4,000 | Minimal irritation | Not established |

| Developmental Toxicity | >1,000 | Skeletal variants in offspring | Not established |

The mechanism of action involves the reactivity of the oxirane ring. The strain within the oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions that can modify biomolecules or interact with cellular components. This unique reactivity allows for diverse applications in biological systems.

Case Studies

- Drug Delivery Systems : Research has indicated that compounds similar to this compound have been investigated for their potential in drug delivery systems due to their ability to encapsulate therapeutic agents while enhancing solubility and stability.

- Biochemical Modifications : Studies have shown that this compound can be employed in the modification of biomolecules, potentially leading to the development of new bioactive compounds with enhanced efficacy against specific targets.

Q & A

Q. What are the established synthetic routes for preparing 2-((2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)methyl)oxirane?

The compound is synthesized via etherification reactions. A common method involves reacting 2-methylpropane-1,3-diol with 2-(2-methoxyethoxy)ethanol under acidic (e.g., H₂SO₄) or basic (e.g., NaOH) catalysis. The reaction is heated to 80–100°C for 6–12 hours to drive product formation. Post-synthesis, purification is achieved via fractional distillation under reduced pressure (10–20 mmHg) to isolate the epoxide . Industrial-scale production employs continuous-flow reactors with real-time monitoring of reaction parameters (e.g., pH, temperature) to optimize yield (>85%) .

Q. How is the oxirane oxygen content experimentally determined for this compound?

The oxirane oxygen (%) is quantified using the AOCS Cd 9-57 method. A sample is dissolved in dichloromethane and titrated with hydrobromic acid (HBr) in acetic acid. The endpoint is detected potentiometrically. Theoretical oxirane oxygen values (Otheo) are calculated using the formula:

For example, with a molecular weight of 190.24 g/mol, the theoretical oxirane oxygen is ~8.4%. Deviations >5% from Otheo indicate incomplete epoxidation or side reactions .

Q. What spectroscopic techniques are recommended for structural characterization?

- ¹H/¹³C NMR : The oxirane ring protons appear as doublets of doublets (δ 3.1–3.5 ppm), while the methylene groups in the polyether chain resonate at δ 3.5–3.7 ppm.

- FTIR : Epoxide C-O stretching is observed at 850–950 cm⁻¹, and ether C-O-C at 1100–1250 cm⁻¹.

- Mass Spectrometry (ESI-MS) : The molecular ion peak [M+H]⁺ at m/z 191.2 confirms the molecular weight .

Q. What safety protocols are critical when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (ANSI Z87.1 standard).

- Ventilation : Use fume hoods to limit exposure to vapors (TLV-TWA: 5 ppm).

- Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with 5% sodium bicarbonate .

- First Aid : For skin contact, wash with 10% ethanol-water solution to hydrolyze residual epoxide .

Q. How does the compound’s polyether chain influence its solubility and stability?

The tetraethylene glycol methyl ether chain enhances hydrophilicity, making the compound miscible with polar solvents (e.g., DMSO, ethanol). The ether linkages confer hydrolytic stability at neutral pH but render the oxirane ring susceptible to nucleophilic attack under acidic/basic conditions. Stability studies in buffer solutions (pH 2–12) show <10% decomposition at pH 7 over 24 hours .

Advanced Research Questions

Q. What computational methods predict the reactivity of the oxirane ring in nucleophilic substitutions?

Density Functional Theory (DFT) with correlation-consistent basis sets (e.g., cc-pVTZ) is used to model transition states. For example, the ring-opening reaction with amines is studied by optimizing geometries at the B3LYP/cc-pVTZ level. Activation energies (ΔG‡) correlate with amine nucleophilicity—primary amines (e.g., ethylenediamine) show ΔG‡ ~15 kcal/mol, while aromatic amines (e.g., aniline) require >25 kcal/mol .

Q. How does the compound’s structure affect its efficacy in drug delivery systems?

The polyether chain enables micelle formation (CMC ~0.1 mM) for hydrophobic drug encapsulation. In vitro studies with doxorubicin show sustained release (t₁/₂ = 48 hours at pH 7.4) due to steric stabilization by the ether chain. Cytotoxicity assays (MTT) indicate >90% cell viability at concentrations <1 mM, confirming biocompatibility .

Q. What experimental designs resolve contradictions in crosslinking efficiency with amines?

Conflicting reports on crosslinking density are addressed via fractional factorial design. Key variables include:

- Amine type : Aliphatic amines (e.g., hexamethylenediamine) yield higher crosslinking (95%) than cycloaliphatic amines (e.g., isophorone diamine, 70%).

- Curing conditions : Optimal at 120°C for 2 hours (DSC shows Tg ~85°C).

- Stoichiometry : A 1:1 epoxide:amine ratio minimizes unreacted residues (FTIR tracking at 850 cm⁻¹) .

Q. How is the compound utilized in synthesizing functionalized polymers?

It serves as a monomer in ring-opening polymerization (ROP) catalyzed by BF₃·OEt₂. The reaction proceeds via cationic mechanism, producing polyether-polyols with Mn ~5,000–10,000 Da (PDI = 1.2–1.5). Post-polymerization, the terminal oxirane is functionalized with thiols (e.g., mercaptosuccinic acid) via thiol-epoxy "click" chemistry for biomedical applications .

Q. What advanced analytical techniques quantify trace impurities from synthesis?

- GC-MS Headspace Analysis : Detects residual solvents (e.g., ethylene glycol dimethyl ether) at ppm levels.

- HPLC-ELSD : Quantifies oligomeric byproducts (e.g., dimeric epoxides) using a C18 column (acetonitrile/water gradient).

- ICP-OES : Monitors metal catalysts (e.g., residual Na⁺ < 50 ppb) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.